molecular formula C15H25N3O2 B2707937 3,3-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide CAS No. 2034619-14-0

3,3-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide

Cat. No.: B2707937
CAS No.: 2034619-14-0
M. Wt: 279.384
InChI Key: WTORFEKQICYQJY-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide is a synthetic organic compound featuring a pyrazole core, a privileged scaffold in medicinal chemistry and chemical biology research. The molecular structure, which incorporates a lipophilic 3,3-dimethylbutanamide moiety and a tetrahydro-2H-pyran (oxane) methyl group, suggests potential for investigating structure-activity relationships (SAR) in novel ligand discovery. Pyrazole derivatives are recognized for their diverse bioactivities and are frequently explored in the discovery of new therapeutic agents and pharmacological tools . This specific compound is offered as a chemical probe for use in early-stage discovery research, including as a building block in the synthesis of more complex molecules or for screening against a range of biological targets. Its structure presents opportunities for studying molecular interactions and developing new compounds for basic scientific inquiry. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-15(2,3)8-14(19)17-12-9-16-18(10-12)11-13-6-4-5-7-20-13/h9-10,13H,4-8,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTORFEKQICYQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CN(N=C1)CC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,3-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide typically involves multiple steps, including the formation of the pyrazole ring and the attachment of the tetrahydropyran moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3,3-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest structural analogues include:

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Groups Potential Applications
3,3-Dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide (Target) Pyrazole, oxane, branched butanamide ~293.4 (estimated) Amide, ether, alkyl Kinase inhibition, antimicrobial?
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, hydroxy-dimethylethyl 207.3 Amide, hydroxyl, aromatic Metal-catalyzed C–H functionalization
1,3,4-Thiadiazole derivatives Pyrazole, thiadiazole, nitro groups 300–350 Thiadiazole, hydrazine, nitro Antimicrobial agents
3-Methyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]... Trichloroethyl, carbamothioyl, pyrazole ~540 Amide, thioamide, trichloro, ketone Not specified
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide Branched butanamide, phenylmethyl, stereocenter 220.31 Amide, amine, aromatic Pharmaceutical intermediates

Key Observations :

  • The oxane moiety enhances polarity, improving aqueous solubility relative to purely aromatic analogues (e.g., ).
  • However, the lack of nitro or thiadiazole groups in the target may limit its potency against specific pathogens.
  • Synthetic Complexity : The oxane-substituted pyrazole core requires multi-step synthesis, akin to the hydrazine-carbodithioate reactions used in .
Pharmacokinetic and Physicochemical Comparisons
  • Lipophilicity : The oxane group in the target compound likely reduces logP compared to trichloroethyl derivatives (e.g., ), balancing membrane permeability and solubility.
  • Hydrogen Bonding : The amide and ether groups in the target enhance hydrogen-bonding capacity, similar to the hydroxy-dimethylethyl group in , which is critical for protein binding.

Biological Activity

3,3-Dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide is a complex organic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C15H20N4O3C_{15}H_{20}N_{4}O_{3} with a molecular weight of approximately 304.35 g/mol. The structure includes a pyrazole ring, an oxane derivative, and a butanamide moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : The initial step usually involves the reaction of hydrazine with a β-diketone under acidic conditions.
  • Oxane Introduction : A nucleophilic substitution reaction introduces the oxane ring.
  • Final Coupling : The butanamide group is then linked to the pyrazole structure through standard coupling techniques.

Biological Activity

Research indicates that compounds containing pyrazole moieties exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The biological activity of this compound can be summarized as follows:

Anticancer Activity

A study evaluating various pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. Notably, derivatives demonstrated IC50 values comparable to established anticancer agents like cisplatin .

CompoundCell LineIC50 (μM)Reference
3,3-Dimethyl-N-{1-[oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamideLiver Carcinoma5.35
CisplatinLiver Carcinoma3.78
3,3-Dimethyl-N-{1-[oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamideLung Carcinoma8.74
CisplatinLung Carcinoma6.39

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with specific enzymes that regulate cellular pathways.
  • Receptor Modulation : Binding to receptors that influence cellular signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

  • Cytotoxicity Studies : A comprehensive evaluation indicated that certain derivatives showed potent cytotoxicity against various carcinoma cell lines while exhibiting low toxicity towards normal cells .
  • Structure-Bioactivity Relationship : Research has highlighted the importance of specific structural features in enhancing biological activity, suggesting that modifications to the pyrazole or oxane rings could yield compounds with improved efficacy .

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